molecular formula C17H32O2 B12543580 15-Methylhexadec-6-enoic acid CAS No. 142599-22-2

15-Methylhexadec-6-enoic acid

Cat. No.: B12543580
CAS No.: 142599-22-2
M. Wt: 268.4 g/mol
InChI Key: DWCHACQTXPELKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Methylhexadec-6-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylhexadec-6-enoic acid can be achieved through a multi-step process. One effective method involves the use of (trimethylsilyl)acetylene as a key reagent. The synthetic strategy includes acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane . This method has been shown to produce higher yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 15-Methylhexadec-6-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or hydroxylated products.

    Reduction: Hydrogenation can convert the double bond to a single bond, resulting in a saturated fatty acid.

    Substitution: Halogenation or other substitution reactions can occur at the double bond or the methyl branch.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

15-Methylhexadec-6-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 15-Methylhexadec-6-enoic acid exerts its effects, particularly as a topoisomerase I inhibitor, involves the interaction with the enzyme’s active site. This interaction can lead to the stabilization of the enzyme-DNA complex, preventing the re-ligation of the DNA strand and ultimately leading to cell death.

Comparison with Similar Compounds

  • 13-Methyl-8-tetradecenoic acid
  • 11-Methyloctadec-12-enoic acid

Comparison: 15-Methylhexadec-6-enoic acid is unique due to its specific methyl branching and double bond position. This structure can influence its physical properties and reactivity compared to other similar compounds. For example, the position of the double bond and the methyl branch can affect the compound’s ability to undergo oxidation or reduction reactions .

Properties

CAS No.

142599-22-2

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

15-methylhexadec-6-enoic acid

InChI

InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h5,7,16H,3-4,6,8-15H2,1-2H3,(H,18,19)

InChI Key

DWCHACQTXPELKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCC=CCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.